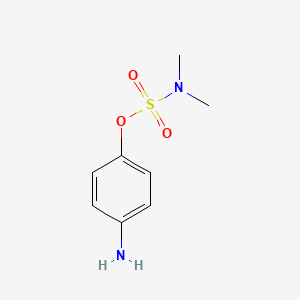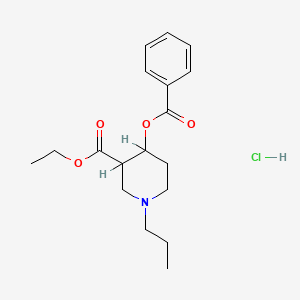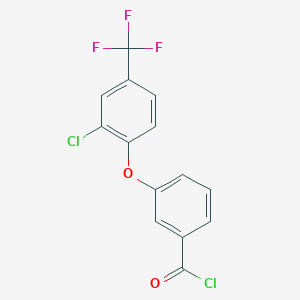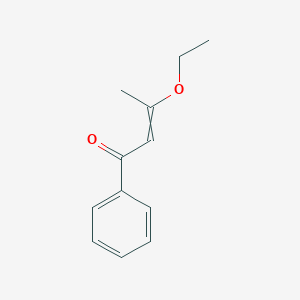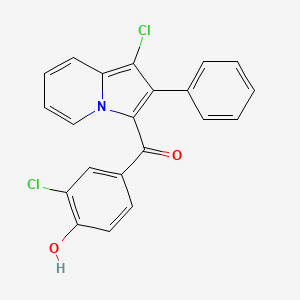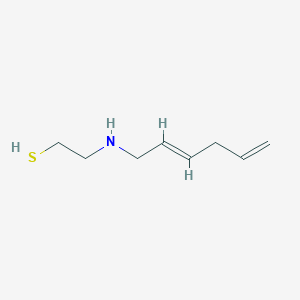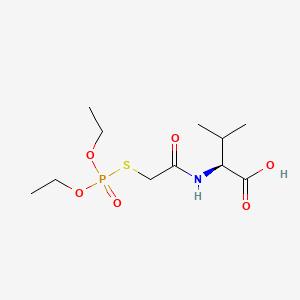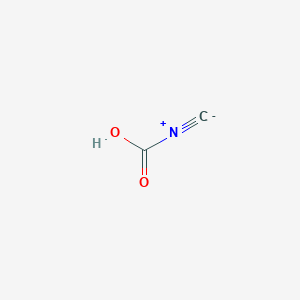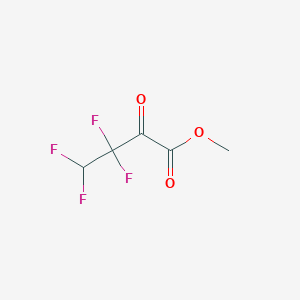
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate, also known as butanoic acid, 3,3,4,4-tetrafluoro-2-oxo-, methyl ester, is a fluorinated organic compound with the molecular formula C₅H₄F₄O₃ and a molecular weight of 188.077 g/mol . This compound is characterized by the presence of four fluorine atoms and a keto group, making it a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate typically involves the fluorination of appropriate precursors. One common method is the reaction of methyl 3-oxobutanoate with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄).
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or amines can be used under basic or acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Fluorinated derivatives with different functional groups.
Reduction: Methyl 3,3,4,4-tetrafluoro-2-hydroxybutanoate.
Oxidation: Methyl 3,3,4,4-tetrafluoro-2-carboxybutanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of methyl 3,3,4,4-tetrafluoro-2-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The keto group can act as an electrophilic center, facilitating nucleophilic attacks and subsequent transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,3,4,4,4-pentafluoro-2-oxobutanoate: Similar structure with an additional fluorine atom.
Methyl 4,4,4-trifluoro-3-oxobutanoate: Contains three fluorine atoms instead of four.
Uniqueness
Methyl 3,3,4,4-tetrafluoro-2-oxobutanoate is unique due to its specific arrangement of four fluorine atoms and a keto group, which imparts distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
74067-13-3 |
|---|---|
Molekularformel |
C5H4F4O3 |
Molekulargewicht |
188.08 g/mol |
IUPAC-Name |
methyl 3,3,4,4-tetrafluoro-2-oxobutanoate |
InChI |
InChI=1S/C5H4F4O3/c1-12-3(11)2(10)5(8,9)4(6)7/h4H,1H3 |
InChI-Schlüssel |
JACNHJUFKRKWMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=O)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


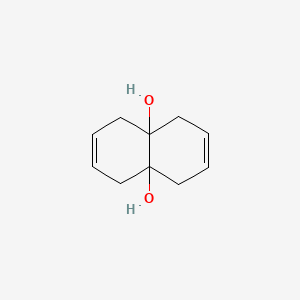
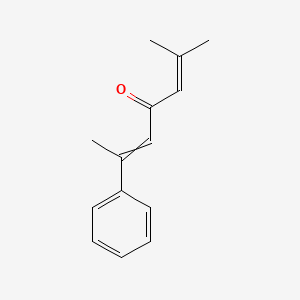
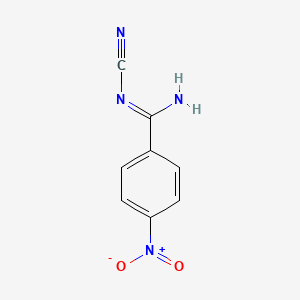
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
